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Compound of Interest

Compound Name: SB-633825

Cat. No.: B15541021

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor SB-633825 with a selection
of novel inhibitors targeting the same kinases: TIE2, LOK (STK10), and BRK (PTK®6). The
information presented is based on available experimental data to assist researchers in making
informed decisions for their studies.

Introduction to SB-633825

SB-633825 is a potent, ATP-competitive inhibitor of the Tyrosine-protein kinase receptor (TIE2),
Lymphocyte-oriented kinase (LOK; STK10), and Breast tumor kinase (BRK; PTK®6).[1] It has
demonstrated inhibitory activity against cancer cell growth and angiogenesis. With a multi-
targeted profile, SB-633825 has also served as a foundational compound for the development
of more selective inhibitors.

Comparative Analysis of Kinase Inhibition

The following tables summarize the in vitro inhibitory potency (IC50) of SB-633825 and novel
kinase inhibitors against their respective targets. It is important to note that direct head-to-head
studies under identical experimental conditions are limited, and variations in assay protocols
can influence 1C50 values.

TIE2 Inhibition
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TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and is a key
regulator of angiogenesis and vascular stability.

Inhibitor TIE2 IC50 (nM) Notes

SB-633825 3.5 Potent TIE2 inhibitor.

A potent, non-ATP-competitive
Rebastinib (DCC-2036) 0.058 - 6 inhibitor.[2][3][4][5] Also inhibits
AbI1.[2][3]

A novel, highly potent, and
BAY-Tie2 (BAY-826) 0.7 - 1.3 (cellular) orally available TIE2 inhibitor.
[6] Kd of 1.6 nM.[6][7]

A selective, ATP-binding site-
targeting inhibitor.[8][9]

Tie2 kinase inhibitor 1 250

LOK (STK10) Inhibition

LOK (Lymphocyte-oriented kinase), also known as STK10, is a serine/threonine kinase
involved in regulating lymphocyte migration and cell cycle.

Inhibitor LOK (STK10) IC50 (nM) Notes

SB-633825 66 Moderate inhibitor of LOK.

A selective, macrocyclic
Compound 23 850 inhibitor targeting the back-
pocket of STK10.[10]

A potent, dual inhibitor of SLK
Compound 31 12 and STK10 based on a
maleimide scaffold.[11][12]

BRK (PTK6) Inhibition

BRK (Breast tumor kinase), or PTK6, is a non-receptor tyrosine kinase implicated in the
progression of several cancers, including breast and prostate cancer.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.medchemexpress.com/DCC-2036.html
https://www.selleckchem.com/products/dcc-2036.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5394958/
https://aacrjournals.org/clincancerres/article/31/2/266/751107/Phase-Ib-Clinical-and-Pharmacodynamic-Study-of-the
https://www.medchemexpress.com/DCC-2036.html
https://www.selleckchem.com/products/dcc-2036.html
https://aacrjournals.org/cancerres/article/74/19_Supplement/1026/592924/Abstract-1026-Novel-Tie2-inhibitor-with-in-vivo
https://aacrjournals.org/cancerres/article/74/19_Supplement/1026/592924/Abstract-1026-Novel-Tie2-inhibitor-with-in-vivo
https://www.medchemexpress.com/BAY-826.html
https://www.selleckchem.com/Tie2-kinase.html
https://www.abcam.com/en-us/products/biochemicals/tie2-kinase-inhibitor-atp-binding-site-targeting-tie2-kinase-inhibitor-cell-permeable-ab141270
https://www.probechem.com/products_STK10inhibitor23.aspx
https://pubs.acs.org/doi/full/10.1021/acsmedchemlett.5c00479
https://pubmed.ncbi.nlm.nih.gov/34463505/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541021?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Inhibitor BRK (PTK6) IC50 (nM) Notes

SB-633825 150 Moderate inhibitor of BRK.

A potent inhibitor tested in
XMU-MP-2 29.7 (cellular) BRK-transformed Ba/F3 cells.
[13]

Identified as a BRK inhibitor;
Compound 4f N/A specific IC50 not detailed in
the provided context.[14]

Signaling Pathway Diagrams

The following diagrams illustrate the general signaling pathways involving TIE2, LOK, and
BRK.

TIE2 Signaling Pathway
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Experimental Protocols

The determination of kinase inhibitor potency is typically performed using in vitro kinase
assays. While specific parameters may vary between studies, the general workflow is

consistent.

General Kinase Inhibition Assay Workflow
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General Kinase Inhibition Assay Workflow
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Kinase Inhibition Assay Workflow
Biochemical Kinase Assay (Example Protocol)
e Reagents:

o Recombinant human kinase (TIE2, LOK, or BRK)

[¢]

Kinase-specific peptide substrate

[¢]

ATP (Adenosine triphosphate)

Assay buffer (e.g., containing Tris-HCI, MgCI2, DTT)

[e]

o

Test inhibitors (SB-633825 and novel inhibitors)
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o Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiometric 33P-ATP)

e Procedure:

Serial dilutions of the test inhibitors are prepared in DMSO and then diluted in the assay
buffer.

The kinase, substrate, and inhibitor are pre-incubated in a microplate well.
The kinase reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,
30°C for 60 minutes).

The reaction is stopped, and the amount of phosphorylated substrate (or ADP produced) is
guantified using a suitable detection method.

The percentage of kinase activity inhibition is calculated relative to a control without any
inhibitor.

IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Cellular Kinase Phosphorylation Assay (Example Protocol)

Cell Culture:

o Cells expressing the target kinase (e.g., HUVECs for TIE2, or engineered cell lines) are

cultured to sub-confluency.

Inhibitor Treatment:

o Cells are treated with various concentrations of the kinase inhibitor for a defined period.
Cell Lysis:

o Cells are washed and then lysed to extract cellular proteins.

Detection of Phosphorylation:
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o The level of phosphorylation of the target kinase or its downstream substrate is measured
using techniques such as Western blotting with phospho-specific antibodies or ELISA.

o Data Analysis:

o The inhibition of phosphorylation is quantified, and cellular IC50 values are calculated.

Summary and Conclusion

SB-633825 is a potent inhibitor of TIE2 and a moderate inhibitor of LOK and BRK. The
development of novel kinase inhibitors has led to compounds with improved potency and
selectivity for these targets.

o For TIE2, novel inhibitors like Rebastinib and BAY-Tie2 demonstrate significantly higher
potency than SB-633825, with IC50 values in the low- to sub-nanomolar range.

 In the case of LOK (STK10), Compound 31 shows greater potency than SB-633825, while
Compound 23 offers a different mechanism of action by targeting a back-pocket, which may
confer greater selectivity.

e For BRK (PTK6), XMU-MP-2 exhibits higher cellular potency compared to the biochemical
IC50 of SB-633825.

The choice of inhibitor will depend on the specific research question, including the desired level
of potency, selectivity, and the experimental system being used. For studies requiring highly
selective inhibition, one of the novel, more target-specific inhibitors may be preferable.
However, for broader studies investigating the effects of inhibiting multiple kinases, SB-633825
remains a valuable tool. Researchers should carefully consider the available data and the
specific experimental context when selecting a kinase inhibitor.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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